
3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide: is an organic compound that features a pyrazole ring substituted with an amino group at the 4-position and a dimethylpropanamide group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Attachment of the Dimethylpropanamide Group: The final step involves the acylation of the pyrazole derivative with N,N-dimethylpropanamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amino group in the compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the dimethylpropanamide moiety can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules. Its pyrazole ring is a common motif in many biologically active compounds, including pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the amino group and the pyrazole ring suggests that it may exhibit biological activity, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pyrazole ring can act as a pharmacophore, interacting with specific molecular targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-amino-1H-pyrazol-1-yl)propanoic acid
- 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
- 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
Compared to similar compounds, 3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is unique due to the presence of the dimethylpropanamide group. This functional group can impart different physicochemical properties, such as increased lipophilicity or altered reactivity, which may enhance its utility in various applications.
Propiedades
Fórmula molecular |
C8H14N4O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3-(4-aminopyrazol-1-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C8H14N4O/c1-11(2)8(13)3-4-12-6-7(9)5-10-12/h5-6H,3-4,9H2,1-2H3 |
Clave InChI |
LIFZFPMXWKZFBQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CCN1C=C(C=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


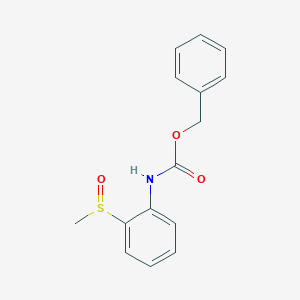
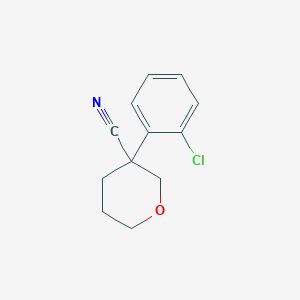
![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)
![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)
![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)

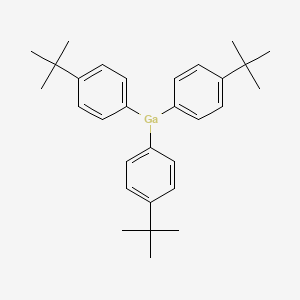
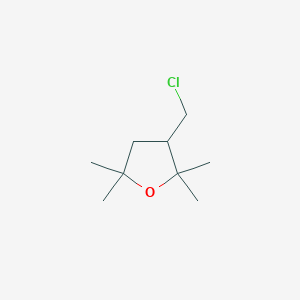
![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)


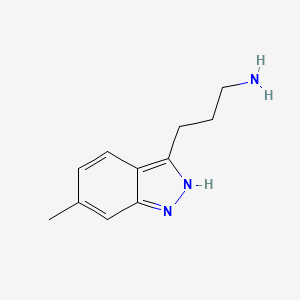
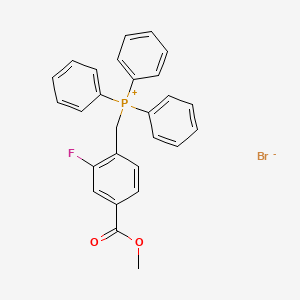
![[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)
